Tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate
Description
Tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate is a chiral morpholine derivative characterized by a chlorosulfonylmethyl (-CH₂SO₂Cl) substituent at the 6-position of the morpholine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of sulfonamide derivatives or other functionalized molecules due to the reactivity of the chlorosulfonyl group. Its tert-butyl carbamate (Boc) protecting group enhances stability during synthetic processes, making it valuable in pharmaceutical and materials research .
Properties
IUPAC Name |
tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO5S/c1-11(2,3)19-10(15)14-6-9(7-20(13,16)17)18-12(4,5)8-14/h9H,6-8H2,1-5H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSONMMARVAUDL-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)CS(=O)(=O)Cl)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@@H](O1)CS(=O)(=O)Cl)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves multiple steps One common method includes the protection of the amine group in the morpholine ring using a tert-butyloxycarbonyl (Boc) groupThe reaction conditions often involve the use of strong acids or bases to facilitate the formation and cleavage of protective groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine (Et3N).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biochemical probes or as a building block for biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The chlorosulfonylmethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins or other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the core (6R)-2,2-dimethylmorpholine-4-carboxylate structure but differ in substituents at the 6-position. These variations significantly influence their chemical properties, reactivity, and applications.
Tert-butyl (6R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate
- Substituent : Bromomethyl (-CH₂Br)
- Molecular Formula: C₁₂H₂₂BrNO₃
- Molecular Weight : 308.22 g/mol
- CAS Number : EN300-158924
- Key Properties : The bromomethyl group is a strong electrophile, enabling alkylation or cross-coupling reactions. Compared to the chlorosulfonyl analog, it is less reactive toward nucleophiles but more prone to radical-mediated reactions.
- Applications : Used in Suzuki-Miyaura couplings or as an alkylating agent in drug discovery .
(R)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate
- Substituent: Aminomethyl (-CH₂NH₂)
- Molecular Formula : Likely C₁₂H₂₃N₂O₃ (inferred from structural analogs)
- Molecular Weight : ~253.33 g/mol (estimated)
- CAS Number : 1416445-16-3
- Key Properties : The primary amine group confers nucleophilicity, enabling conjugation with carbonyl compounds or participation in reductive amination. Unlike the chlorosulfonyl group, it is sensitive to oxidation and requires inert handling.
- Applications : Employed in peptide synthesis or as a precursor for bioactive molecules .
Tert-butyl (R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
- Substituent : Hydroxymethyl (-CH₂OH)
- Molecular Formula: C₁₂H₂₃NO₄
- Molecular Weight : 245.32 g/mol
- CAS Number : 1416444-68-2
- Key Properties : The hydroxyl group enhances solubility in polar solvents and enables esterification or oxidation reactions. It is less reactive than halogenated analogs but serves as a key intermediate for further functionalization.
- Applications : Used in prodrug design or polymer chemistry .
Comparative Data Table
Research Findings and Implications
- Reactivity Trends: The chlorosulfonyl group’s electrophilicity facilitates nucleophilic aromatic substitution, making it superior for sulfonamide formation compared to bromomethyl or hydroxymethyl analogs. In contrast, the aminomethyl derivative’s nucleophilicity is exploited in bioconjugation .
- Stability : The Boc-protected morpholine core enhances stability across all analogs, but the chlorosulfonyl group may hydrolyze under aqueous conditions, necessitating anhydrous handling.
- Safety: Chlorosulfonyl and bromomethyl analogs require stringent safety protocols due to toxicity and reactivity, whereas hydroxymethyl and aminomethyl derivatives pose lower immediate hazards .
Biological Activity
Tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate is a synthetic compound with significant potential in pharmaceutical applications due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C12H18ClNO4S
- Molecular Weight : Approximately 295.81 g/mol
- Functional Groups : The presence of a tert-butyl group, chlorosulfonylmethyl substituent, and a morpholine ring contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies indicate that the chlorosulfonyl group may facilitate nucleophilic attack reactions, enhancing the compound's reactivity in biological systems.
Pharmacological Applications
- Anticancer Activity : Preliminary studies have shown that compounds with similar morpholine structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of morpholine have been linked to apoptosis induction in cancer cells, suggesting that this compound may possess similar properties.
- Antimicrobial Properties : Morpholine derivatives have also demonstrated antimicrobial activity. The unique substituents in this compound could enhance its efficacy against bacterial and fungal strains.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Research into similar compounds has indicated potential inhibitory effects on enzymes like acetylcholinesterase, which could be relevant for neuroprotective applications.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several organic synthesis methods involving the chlorosulfonation of morpholine derivatives. The following table summarizes various synthetic routes:
| Synthesis Method | Key Reagents | Yield | Notes |
|---|---|---|---|
| Chlorosulfonation | Chlorosulfonic acid | 70% | Requires careful temperature control |
| Nucleophilic substitution | Tert-butyl ester and morpholine | 85% | High selectivity for desired product |
| Coupling reactions | Various amines and acids | 60-80% | Potential for multiple product formations |
Case Studies
- Case Study on Anticancer Activity : A study published in Anti-Cancer Agents in Medicinal Chemistry explored the effects of morpholine derivatives on breast cancer cell lines. Results indicated that compounds with similar structures led to significant reductions in cell viability, suggesting potential for further investigation into this compound.
- Antimicrobial Testing : Research conducted by a pharmaceutical company tested various morpholine derivatives against Staphylococcus aureus and Escherichia coli. Some derivatives showed promising antibacterial activity, warranting further exploration of this compound in this context.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
